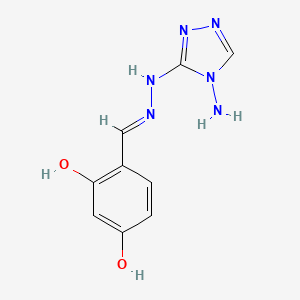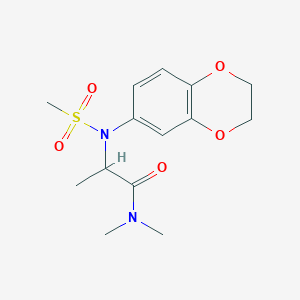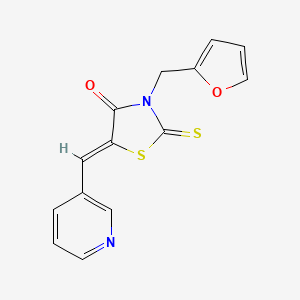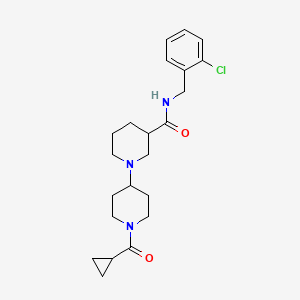![molecular formula C14H12N4O2S2 B6086122 N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)
N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTU and is synthesized using a specific method that involves the reaction of 3-methoxyaniline and 2-thienyl isothiocyanate.
Mechanism of Action
The mechanism of action of MTU is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. In cancer cells, MTU has been shown to inhibit the activity of tubulin, a protein that is involved in cell division. This inhibition leads to cell cycle arrest and ultimately cell death. In plant cells, MTU has been shown to inhibit the activity of chitinase, an enzyme that is involved in the degradation of chitin, a component of fungal cell walls. This inhibition leads to the prevention of fungal growth and disease.
Biochemical and Physiological Effects:
MTU has been found to have various biochemical and physiological effects on cells and organisms. In cancer cells, MTU has been shown to induce apoptosis, a process of programmed cell death. In plant cells, MTU has been shown to induce the production of reactive oxygen species (ROS), which are involved in the defense against pathogens. In animal studies, MTU has been shown to have low toxicity and no adverse effects on organ function.
Advantages and Limitations for Lab Experiments
MTU has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limitations include its low solubility in water and its tendency to degrade in the presence of light and air.
Future Directions
Future research on MTU could focus on its potential applications in other fields such as energy storage, catalysis, and sensors. Additionally, further studies could be conducted on the mechanism of action of MTU and its interactions with other proteins and enzymes. Furthermore, research could be done to improve the solubility and stability of MTU for better use in lab experiments and potential applications.
Synthesis Methods
MTU is synthesized by reacting 3-methoxyaniline with 2-thienyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is heated to a specific temperature for a certain amount of time. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
MTU has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, MTU has been shown to have anti-cancer properties and has been tested on various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In agriculture, MTU has been tested for its ability to control plant diseases caused by fungi and bacteria. In material science, MTU has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-20-10-5-2-4-9(8-10)15-13(19)16-14-18-17-12(22-14)11-6-3-7-21-11/h2-8H,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSHJTMRONPPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)

![1-benzyl-2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6086056.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6086064.png)

![(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6086086.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6086090.png)
![1-{2-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B6086098.png)
![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)

![N-(2-fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6086141.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6086149.png)